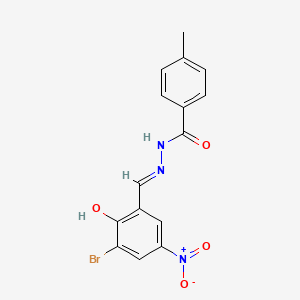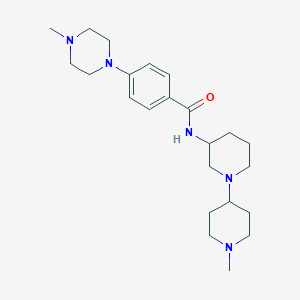![molecular formula C20H17N5OS B6132972 2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6132972.png)
2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as MPTA, is a chemical compound that has recently gained attention in the field of scientific research. MPTA belongs to the family of triazole derivatives, which have been extensively studied due to their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood, but it is believed to act through the inhibition of key enzymes and signaling pathways involved in various cellular processes. 2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression and cellular differentiation.
Biochemical and Physiological Effects:
2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models of inflammatory diseases. Additionally, 2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, 2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide's solubility in aqueous solutions is limited, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There is still much to be learned about the potential therapeutic applications of 2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Further studies are needed to elucidate its mechanism of action and to investigate its efficacy in treating various diseases. Additionally, the development of more efficient synthesis methods and derivatives of 2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide may lead to the discovery of even more potent and selective compounds.
Méthodes De Synthèse
2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can be synthesized via a multi-step process involving the reaction of 2-phenyl-4-quinolinecarboxaldehyde with thiosemicarbazide and subsequent cyclization with methyl iodide and sodium azide. The resulting compound is then treated with acetic anhydride to yield 2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide.
Applications De Recherche Scientifique
2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Several studies have investigated the potential use of 2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
2-[[4-methyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-25-19(23-24-20(25)27-12-18(21)26)15-11-17(13-7-3-2-4-8-13)22-16-10-6-5-9-14(15)16/h2-11H,12H2,1H3,(H2,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUNTVHYODFHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6132891.png)
![2-[4-[(2'-methyl-4-biphenylyl)methyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6132893.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B6132900.png)
![2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6132907.png)

![N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide](/img/structure/B6132917.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
![2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6132932.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide](/img/structure/B6132940.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6132941.png)
![5-(2-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6132952.png)


![N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6132996.png)